molecular formula C17H11N5O3S2 B2823378 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 477486-63-8

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2823378
CAS No.: 477486-63-8
M. Wt: 397.43
InChI Key: ODGMUSYEIKZHOD-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea is a complex organic compound that features a unique structure combining benzo[d]thiazole and thiazole rings with a nitrophenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzo[d]thiazole and Thiazole Rings:

    Coupling with Nitrophenyl Urea:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

    Fluorescent Probes: Due to its unique structure, it can be used in the development of fluorescent probes for detecting specific ions or molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry:

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.

    2-(Benzo[d]thiazol-2-yl)phenol:

Uniqueness:

  • The combination of benzo[d]thiazole, thiazole, and nitrophenyl urea moieties in 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea provides unique electronic and steric properties, making it particularly useful in specialized applications such as advanced material development and specific biological assays.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3S2/c23-16(18-10-5-7-11(8-6-10)22(24)25)21-17-20-13(9-26-17)15-19-12-3-1-2-4-14(12)27-15/h1-9H,(H2,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMUSYEIKZHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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